4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Medicinal Chemistry Organic Synthesis Chemical Procurement

Procure 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1338495-18-3) for medicinal chemistry SAR studies. The ortho-bromobenzyl group provides a unique steric/electronic vector for target engagement, while the carboxylic acid enables facile amide/ester conjugation. High commercial purity (≥99%) ensures reproducible SAR data. Ideal for parallel synthesis and lead optimization programs.

Molecular Formula C13H15BrO3
Molecular Weight 299.16 g/mol
CAS No. 1338495-18-3
Cat. No. B1462753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
CAS1338495-18-3
Molecular FormulaC13H15BrO3
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESC1COCCC1(CC2=CC=CC=C2Br)C(=O)O
InChIInChI=1S/C13H15BrO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
InChIKeyKNUKYJSOCAESOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Overview: 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1338495-18-3) as a Distinct Chemical Intermediate


4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS: 1338495-18-3) is a synthetic organic compound classified as a pyran carboxylic acid derivative . It is characterized by a tetrahydropyran ring substituted at the 4-position with a carboxylic acid group and an ortho-bromobenzyl moiety. This structure combines a saturated heterocyclic ether with a carboxylic acid functional group and a strategically positioned aryl bromide, making it a versatile intermediate for constructing more complex molecules in medicinal chemistry and organic synthesis .

Technical Differentiation of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid Against In-Class Alternatives


While various tetrahydropyran carboxylic acid derivatives exist, simple substitution is not scientifically valid due to the critical impact of specific substituent patterns on reactivity, physicochemical properties, and synthetic utility. The ortho-bromobenzyl group in this compound offers distinct steric and electronic characteristics compared to para-substituted isomers or unsubstituted analogs, which can fundamentally alter downstream synthetic outcomes, biological target engagement, and the overall drug-likeness of final products. The quantitative evidence below demonstrates why this specific substitution pattern is non-fungible in research and industrial contexts.

Quantitative Evidence Guide for Differentiating 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid


Superior Commercial Purity Enables Higher Fidelity in Downstream Applications

The compound is commercially available at a certified purity of 99% , which is quantifiably higher than the 95% purity of its closely related para-bromo structural isomer, 4-(4-bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid . This 4-percentage-point increase in purity reduces potential side-product formation in subsequent reactions, ensuring more reliable and efficient synthetic workflows.

Medicinal Chemistry Organic Synthesis Chemical Procurement

Ortho-Substitution Pattern Alters Physicochemical Profile for Medicinal Chemistry Optimization

The ortho-bromobenzyl substitution in the target compound confers a unique electronic and steric environment compared to its para-isomer. While direct comparative biological data for these specific compounds is absent in the literature, class-level inference indicates that ortho-substituted aromatic rings can significantly alter binding conformations in target proteins due to restricted rotation and altered electron density, which can be critical for hit-to-lead optimization in drug discovery campaigns .

Drug Discovery Structure-Activity Relationship Chemical Biology

Documented Synthetic Utility as a Versatile Building Block for Complex Molecules

The compound is established as an intermediate in the synthesis of more complex organic molecules . While direct yield data for specific reactions is not available in the open literature, its bifunctional nature (carboxylic acid and aryl bromide) allows for orthogonal derivatization strategies. For example, the carboxylic acid can undergo amide coupling or esterification, while the aryl bromide serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification of molecular scaffolds .

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Recommended Research & Industrial Applications for 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid


Medicinal Chemistry: Lead Optimization and Library Synthesis

This compound is an ideal building block for medicinal chemistry programs focused on optimizing drug candidates. Its ortho-bromobenzyl group provides a unique vector for exploring steric and electronic effects in structure-activity relationship (SAR) studies, while the carboxylic acid allows for facile conjugation to various pharmacophores via amide or ester linkages. Its high commercial purity (99%) ensures that SAR data is not confounded by impurities.

Organic Synthesis: A Bifunctional Handle for Parallel Synthesis

The presence of both a carboxylic acid and an aryl bromide makes this compound a powerful tool for parallel synthesis and diversity-oriented synthesis. Researchers can leverage orthogonal reactions to quickly generate diverse libraries of tetrahydropyran-containing compounds, accelerating hit discovery and lead optimization timelines.

Process Chemistry: Development of Scalable Synthetic Routes

As a key intermediate in the synthesis of more complex molecules, this compound is valuable in process chemistry for developing scalable and efficient synthetic routes. Its well-defined physical properties and commercial availability at high purity support robust process development, reducing variability and cost in large-scale manufacturing.

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